

Spectroscopic Profile of Nardosinonediol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Nardosinonediol** (C₁₅H₂₄O₃), a sesquiterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of dedicated spectroscopic studies on **Nardosinonediol**, this document compiles directly available data and leverages information from its closely related precursor, Nardosinone, to provide a comparative reference.

Mass Spectrometry (MS) Data

Nardosinonediol has been characterized by Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).[1] The molecule has a computed molecular weight of 252.35 g/mol .[2]

Table 1: Mass Spectrometry Data for **Nardosinonediol**

Parameter	Value	Source
Molecular Formula	C15H24O3	[2]
Exact Mass	252.1725	[2]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[1]
Proposed Fragmentation	See Figure 1	[1]



A plausible degradation pathway of nardosinone suggests that it is initially converted to **nardosinonediol** through the opening of its peroxy ring.[1] The subsequent fragmentation of **Nardosinonediol** in the mass spectrometer provides valuable structural information.

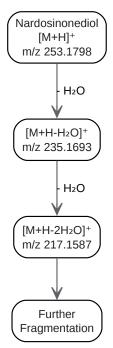


Figure 1: Proposed Mass Spectrometry Fragmentation Pathway of Nardosinonediol

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Caption: Proposed fragmentation of Nardosinonediol in ESI-MS.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

As of the latest available data, detailed, experimentally verified ¹H NMR, ¹³C NMR, and IR spectra for **Nardosinonediol** have not been published. However, spectroscopic data for the parent compound, Nardosinone, from which **Nardosinonediol** is derived, is available and can serve as a valuable reference point for researchers.[1]



Disclaimer: The following tables present NMR and IR data for Nardosinone, not **Nardosinonediol**, and should be used for comparative purposes only.

Table 2: ¹H and ¹³C NMR Data for Nardosinone (Reference)[1]

Position	¹³ C Chemical Shift (δc)	¹H Chemical Shift (δH, mult., J in Hz)
1	49.2	2.28 (m)
2	25.6	2.20 (m)
3	25.3	1.46 (m)
4	38.5	1.62 (m)
5	37.4	-
6	130.6	6.49 (t, 4.0)
7	102.0	5.23 (s)
8	167.7	-
9	196.3	-
10	136.1	-
11	15.4	0.87 (d, 6.8)
12	19.4	0.92 (s)
13	-	-
14	-	-
15	-	-

Table 3: IR Spectroscopy Data for Nardosinone (Reference)



Functional Group	Characteristic Absorption (cm ⁻¹)
Hydroxyl (-OH)	~3331 (broad)
Conjugated C=C	~1584, 1546
Carbonyl (C=O)	Not specified

Experimental Protocols

The following protocols are based on the methodologies reported for the analysis of Nardosinone and its derivatives, including **Nardosinonediol**.[1]

UHPLC-DAD/Q-TOF MS Analysis

- Instrumentation: An Agilent 1290 Infinity II UHPLC system coupled to a Bruker compact Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Column: A suitable reversed-phase column, such as a C18 column.
- Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: Approximately 0.3 mL/min.
- Column Temperature: Maintained at around 35°C.
- MS Detection: Performed in positive ion mode over a mass range of m/z 50–1500.
- Data Analysis: Data is acquired and processed using appropriate software, such as Bruker DataAnalysis.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer, such as a Bruker 600 MHz instrument.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Internal Standard: Tetramethylsilane (TMS).



• Experiments: Standard ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are performed to enable full signal assignment.

IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
- Sample Preparation: Samples are typically prepared as KBr pellets or as a thin film on a salt plate.
- Data Acquisition: Spectra are recorded over the standard mid-IR range (e.g., 4000–400 cm⁻¹).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Nardosinonediol**.



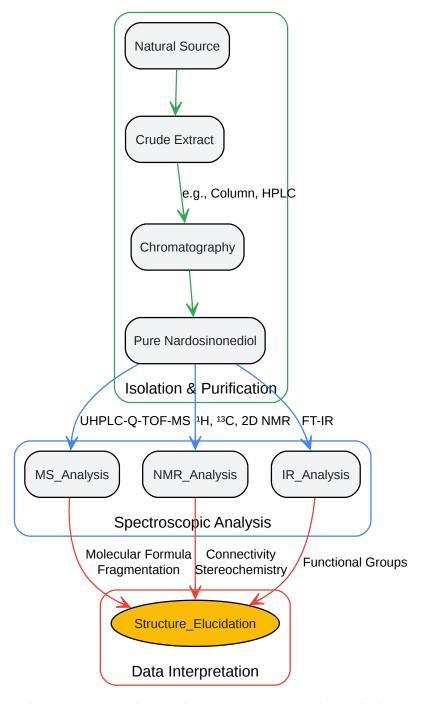


Figure 2: General Workflow for Spectroscopic Analysis

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Caption: Workflow for isolation and spectroscopic characterization.



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References

- 1. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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